2-(Benzyloxy)-1-bromo-3,5-difluorobenzene
Description
Molecular Composition and Formula Elucidation
The molecular structure of this compound can be definitively characterized by its molecular formula C₁₃H₉BrF₂O, which corresponds to a molecular weight of 299.11 grams per mole. This compound exhibits a complex substitution pattern on the benzene ring, with the benzyloxy group positioned at the 2-position, bromine at the 1-position, and fluorine atoms occupying the 3- and 5-positions relative to the bromine substituent. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the priority ordering of substituents based on established naming conventions.
The structural elucidation reveals several key molecular features that define the compound's chemical behavior. The benzyloxy moiety consists of a phenylmethoxy group, where the oxygen atom serves as a bridge between the primary benzene ring and the benzyl substituent. This configuration creates an extended conjugated system that influences both the electronic distribution and the spatial arrangement of the molecule. The presence of the bulky benzyloxy group introduces significant steric considerations, particularly in the context of intermolecular interactions and reaction accessibility.
The halogen substitution pattern demonstrates a unique arrangement where the bromine atom and two fluorine atoms are positioned to create specific electronic environments. The asymmetric distribution of these substituents generates distinct chemical environments for each carbon atom in the benzene ring, resulting in characteristic spectroscopic signatures. Nuclear magnetic resonance spectroscopy would be expected to reveal distinct chemical shifts for each aromatic proton, reflecting the varied electronic environments created by the substituent combination.
Stereoelectronic Effects of Substituents
The stereoelectronic landscape of this compound is dominated by the competing electronic effects of its diverse substituents, each contributing unique characteristics to the overall molecular behavior. The benzyloxy group functions as a moderate electron-donating substituent through resonance effects, while simultaneously exhibiting weak electron-withdrawing properties through inductive mechanisms. This dual nature creates a complex electronic environment that significantly influences the reactivity patterns observed in synthetic transformations.
Fluorine substituents at the 3- and 5-positions exert profound electronic effects that extend beyond simple inductive withdrawal. Recent research has demonstrated that fluorine atoms participate in unique π-system interactions that fundamentally alter aromatic behavior. These interactions generate new π-orbitals at lower energy levels, creating what researchers term "fluoromaticity" - a phenomenon where fluorine atoms simultaneously withdraw electron density through sigma bonding orbitals while donating electron density back through nonbonding orbital interactions with the aromatic π-system. This effect contributes to enhanced thermodynamic stability and chemical resistance properties in fluorinated aromatic compounds.
The bromine substituent introduces additional complexity through its substantial size and polarizability. According to established Hammett sigma constants, bromine exhibits meta and para values of 0.39 and 0.23 respectively, indicating moderate electron-withdrawing character through inductive effects. The positioning of bromine at the 1-position relative to the benzyloxy group creates a direct electronic interaction between these substituents, potentially influencing the conformational preferences and reaction pathways available to the molecule.
The cumulative effect of these substituents creates distinct charge distribution patterns across the aromatic ring. The electron-donating benzyloxy group partially compensates for the electron-withdrawing effects of the halogens, resulting in a modulated electronic environment that differs significantly from simpler monosubstituted or symmetrically disubstituted benzene derivatives. This electronic modulation manifests in altered reaction rates, regioselectivity patterns, and thermodynamic stability compared to related compounds with different substitution arrangements.
Comparative Analysis with Related Halogenated Benzyloxybenzenes
Comparative structural analysis reveals significant differences between this compound and related halogenated benzyloxy derivatives, providing insights into the unique properties conferred by specific substitution patterns. The isomeric compound 1-(benzyloxy)-2-bromo-3,5-difluorobenzene, bearing the same molecular formula but different positional arrangement, demonstrates how substituent positioning dramatically influences molecular properties. This positional isomer exhibits distinct chemical behavior due to altered electronic interactions between the benzyloxy and halogen substituents.
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUCIQBUUEETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675006 | |
| Record name | 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942143-10-4 | |
| Record name | 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Sandmeyer Reaction from 3,5-Difluoroaniline
The most efficient and industrially viable method to prepare 1-bromo-3,5-difluorobenzene involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction using copper(I) bromide (CuBr) and hydrobromic acid (HBr). This process achieves high yields and selectivity, overcoming the limitations of earlier methods.
- Diazotization: 3,5-difluoroaniline is treated with sodium nitrite (NaNO2) and an excess of 48% HBr at low temperatures (~0 to 10°C) to form the diazonium salt.
- Sandmeyer Reaction: The diazonium salt solution is gradually added to a boiling mixture of CuBr and HBr, facilitating the replacement of the diazonium group with bromine.
- Isolation: The product, 1-bromo-3,5-difluorobenzene, is steam-distilled, separated, washed, neutralized, dried, and purified by redistillation.
Key Reaction Parameters and Yields:
| Parameter | Value/Condition |
|---|---|
| 3,5-Difluoroaniline amount | 0.5 mol (example scale) |
| NaNO2 amount | 0.5 mol, added as ~50% aqueous solution |
| HBr concentration | 48% strength, 2.5 to 3 mol per mol of aniline |
| Reaction temperature | <10°C for diazotization; boiling for Sandmeyer step |
| CuBr amount | 0.2 to 0.5 mol per mol of aniline |
| Yield of 1-bromo-3,5-difluorobenzene | Approximately 83% (0.41 mol from 0.5 mol aniline) |
- High yield (~83%)
- Good selectivity for the 3,5-substitution pattern
- Avoids multi-step bromination and deamination processes with lower yields
- Requires careful temperature control and handling of diazonium salts
- Generates inorganic salts during neutralization step
This method is supported by patent literature (CA2191652A1) and has been demonstrated with detailed experimental conditions and examples.
Isomerization of 1-Bromo-2,4-difluorobenzene Using Acidic Zeolites
An alternative method involves isomerizing 1-bromo-2,4-difluorobenzene to 1-bromo-3,5-difluorobenzene using acidic zeolite catalysts, specifically pentasil-type zeolites such as ZSM-5.
- Feed 1-bromo-2,4-difluorobenzene or its mixture with 1-bromo-2,6-difluorobenzene into a fixed-bed flow reactor containing acidic zeolite catalyst.
- Conduct reaction at elevated temperatures (250–500°C, preferably 275–450°C).
- Optionally, perform the reaction in the presence of hydrogen gas.
- Control space velocity to optimize conversion and selectivity.
| Parameter | Value/Condition |
|---|---|
| Catalyst | Acidic zeolite (ZSM-5) |
| SiO2/Al2O3 ratio | 22 to 200 (preferably 24 to 100) |
| Cation form | >90% protons or ammonium ions |
| Reaction temperature | 250–500°C (preferably 275–450°C) |
| Reaction pressure | Atmospheric pressure |
| Space velocity | 0.1 to 5 L feed / L catalyst / hr |
- Continuous process suitable for industrial scale
- Can convert readily available 1-bromo-2,4-difluorobenzene to desired isomer
- Limited conversion requires recycling large amounts of unconverted feed
- High temperature operation increases energy cost
- Catalyst cost and potential deactivation issues
This method is described in patent CA2117735A1 and offers an alternative route when 1-bromo-2,4-difluorobenzene is more accessible.
Once 1-bromo-3,5-difluorobenzene is obtained, the introduction of the benzyloxy group at the 2-position can be achieved by nucleophilic aromatic substitution (SNAr) of the bromodifluorobenzene with a benzyloxy nucleophile.
- Starting Material: 1-bromo-3,5-difluorobenzene
- Nucleophile: Sodium benzyloxide or benzyloxy anion generated in situ
- Conditions: Polar aprotic solvents (e.g., DMF, DMSO), elevated temperature to promote SNAr
- Mechanism: The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic substitution, allowing displacement of a fluorine ortho to the bromine by the benzyloxy group.
- Regioselectivity favors substitution at the 2-position due to activation by fluorine atoms.
- The bromine atom remains intact, allowing for further functionalization if desired.
- Reaction conditions must be optimized to avoid multiple substitutions or side reactions.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Preparation of 1-bromo-3,5-difluorobenzene | Diazotization + Sandmeyer reaction | 3,5-Difluoroaniline, NaNO2, CuBr, HBr, low temp diazotization, boiling Sandmeyer | ~83% yield, high selectivity | High yield, industrially viable | Requires careful temp control, salt waste |
| Preparation of 1-bromo-3,5-difluorobenzene | Isomerization over acidic zeolite | 1-bromo-2,4-difluorobenzene, ZSM-5 catalyst, 275–450°C | Moderate conversion, requires recycling | Continuous process, catalyst-based | High temp, catalyst cost, recycling needed |
| Introduction of benzyloxy group | Nucleophilic aromatic substitution (SNAr) | Sodium benzyloxide, polar aprotic solvent, elevated temperature | Depends on conditions, regioselective | Enables selective substitution, preserves bromine | Requires optimization to avoid side reactions |
Research Findings and Industrial Implications
- The direct diazotization and Sandmeyer reaction from 3,5-difluoroaniline is the most straightforward and high-yielding route to 1-bromo-3,5-difluorobenzene, facilitating efficient production of the key intermediate for further functionalization.
- Isomerization of the more readily available 1-bromo-2,4-difluorobenzene provides an alternative but less efficient route due to conversion and recycling challenges.
- The benzyloxy substitution step leverages the activating effect of fluorine substituents to achieve regioselective nucleophilic aromatic substitution, allowing synthesis of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene with retention of the bromine substituent for further chemistry.
- These methods collectively provide a robust synthetic platform for the preparation of the target compound with potential applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative or reduced to a benzyl alcohol derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in the presence of boronic acids.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₉BrF₂O
- Molecular Weight : Approximately 299.1 g/mol
- Structural Features :
- Bromine and fluorine atoms on a benzene ring
- Benzyloxy substituent enhances solubility and reactivity
The presence of halogens (bromine and fluorine) in the structure contributes to the compound's potential as a pharmaceutical intermediate and in materials science applications.
Medicinal Chemistry
The compound is hypothesized to serve as an intermediate in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are often more biologically active and stable than their non-fluorinated counterparts, making them valuable in drug development.
- Binding Studies : Research involving interaction studies can help determine the binding affinity of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene with various biological targets, which is essential for understanding its therapeutic potential.
Materials Science
Due to its unique chemical properties, this compound may be explored for use in developing new materials, particularly those requiring specific electronic or optical characteristics.
- Liquid Crystals : Similar compounds have been noted for their utility in liquid crystal applications, which are essential for display technologies.
Case Study 1: Fluorinated Pharmaceuticals
Research has indicated that compounds similar to this compound exhibit enhanced pharmacological profiles due to their fluorinated nature. Studies have shown that these compounds can improve metabolic stability and bioavailability in drug formulations.
Case Study 2: Material Development
In materials science, compounds with similar structures have been successfully integrated into polymer matrices to enhance thermal stability and mechanical properties. This suggests that this compound could potentially be utilized in advanced material applications.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes the bromine atom more susceptible to nucleophilic attack. The benzyloxy group can also participate in various reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene with three analogous brominated difluorobenzene derivatives, highlighting substituent differences and applications:
Reactivity in Cross-Coupling Reactions
- Electrophilic Reactivity : The trifluoroethoxy group in 1-bromo-3,5-difluoro-2-(trifluoroethoxy)benzene strongly withdraws electrons, activating the bromine atom for faster Suzuki-Miyaura cross-coupling reactions. In contrast, the benzyloxy group in This compound donates electrons, slightly deactivating the ring and requiring optimized reaction conditions .
- Steric Effects : The bulky benzyloxy group may hinder coupling reactions compared to smaller substituents like chloroethoxy, as observed in palladium-catalyzed syntheses of carbazole-based materials .
Physical Properties
- Solubility: The benzyloxy group improves solubility in non-polar solvents, advantageous for solution-processed materials. Trifluoroethoxy derivatives exhibit lower solubility due to fluorophilicity but higher thermal stability .
- Boiling/Melting Points : Trifluoroethoxy-substituted compounds have higher boiling points (e.g., ~140°C for the parent compound ) compared to benzyloxy derivatives, which may decompose before boiling due to steric instability.
Key Research Findings
- OLED Applications : Derivatives with electron-withdrawing groups (e.g., trifluoroethoxy) show superior triplet quenching efficiency in OLED host materials compared to benzyloxy variants .
- Liquid Crystals : Benzyloxy-substituted bromobenzenes are precursors for ferroelectric nematic phases, where substituent polarity dictates mesogenic behavior .
Biological Activity
2-(Benzyloxy)-1-bromo-3,5-difluorobenzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms on a benzene ring, along with a benzyloxy substituent. Its molecular formula is C₁₃H₉BrF₂O, and it has a molecular weight of approximately 299.1 g/mol. This compound belongs to the class of halogenated aromatic compounds and has potential applications in medicinal chemistry and materials science.
The presence of halogens (bromine and fluorine) in its structure contributes to the compound's reactivity and biological activity. The functional groups present in this compound suggest potential interactions with various biological targets, which can be explored for therapeutic applications.
Interaction Studies
Research indicates that compounds with similar structures often exhibit significant binding affinity to biological targets. Interaction studies on this compound focus on its reactivity with enzymes and receptors that may be involved in various biological processes.
Case Studies and Related Research
While direct case studies on this specific compound are lacking, several related compounds have been evaluated for their biological activities:
-
Antimicrobial Activity :
- Compounds structurally similar to this compound have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as antifungal activity. For instance, derivatives containing benzyloxy groups were tested against E. coli and S. aureus, showing significant inhibition zones in diffusion assays .
- Antitubercular Activity :
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Bromine & two fluorines on benzene with a benzyloxy group | Potential antimicrobial and antitubercular activity | Unique halogenation pattern |
| 1-Bromo-3,5-difluorobenzene | Bromine and two fluorines | Limited data; precursor for pharmaceuticals | Simpler structure without benzyloxy |
| 3-Fluorophenoxy derivatives | Variations in fluoro substitutions | Antimicrobial activity against various strains | Explored for SAR in drug development |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 1-bromo-3,5-difluorobenzene as a starting material. Benzyl alcohol or benzyl bromide can act as the benzyloxy donor in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Reaction temperatures between 60–100°C are typical .
- Yield Optimization : Evidence from similar substrates (e.g., 1-bromo-3,5-difluorobenzene derivatives) shows that excess benzylating agent (1.5–2.0 equivalents) and inert atmospheres (N₂/Ar) improve yields by minimizing oxidative side reactions .
Q. How can purity and structural integrity be validated after synthesis?
- Analytical Techniques :
- HPLC/GC-MS : To assess purity (>95% is typical for research-grade material) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy integration at ~4.9–5.1 ppm; fluorine coupling constants in ³J range) .
- Elemental Analysis : Verify Br and F content against theoretical values (e.g., Br: ~41.3%, F: ~19.7%) .
Q. What are the critical safety considerations for handling this compound?
- Hazard Profile : Classified as a flammable liquid (UN 1993) with acute toxicity (H302, H315) and environmental hazards (H410). Use fume hoods, flame-resistant gloves, and static-safe equipment .
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent bromine dissociation or benzyloxy hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, F, benzyloxy) influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorine and bromine groups activate the aromatic ring for SNAr but deactivate it toward electrophilic substitution. The benzyloxy group acts as a directing group, favoring para/ortho substitution in subsequent reactions. Computational studies (DFT) suggest the bromine atom’s σ-hole enhances halogen-bonding interactions in catalytic systems .
- Case Study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ or XPhos Pd G3 catalysts due to steric hindrance from the benzyloxy group. Yields range from 60–85% depending on boronic acid electronic properties .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?
- Data Analysis : Fluorine atoms at positions 3 and 5 create a symmetrical splitting pattern in ¹⁹F NMR. Asymmetry may arise from impurities (e.g., residual solvents) or incomplete substitution. Use decoupling experiments or high-field NMR (≥500 MHz) to resolve overlapping signals .
- Example : In 3,5-difluorobenzene derivatives, ¹⁹F NMR peaks at δ −110 to −115 ppm (vs. CFCl₃) are typical. Deviations >2 ppm suggest structural anomalies .
Q. How can computational modeling predict regioselectivity in further functionalization?
- Approach : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps. For this compound, the C-4 position (relative to bromine) is most electrophilic due to cumulative electron withdrawal by Br and F. Validate predictions with kinetic studies using isotopic labeling (e.g., D/H exchange) .
Key Citations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
